Ethyl 2-(isoxazol-3-yl)acetate
CAS No.: 82669-57-6
Cat. No.: VC15802002
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82669-57-6 |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | ethyl 2-(1,2-oxazol-3-yl)acetate |
| Standard InChI | InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-11-8-6/h3-4H,2,5H2,1H3 |
| Standard InChI Key | UBUOGYCODWVHOI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=NOC=C1 |
Introduction
Structural and Physicochemical Characteristics
Ethyl 2-(isoxazol-3-yl)acetate belongs to the isoxazole family, a class of heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring. Its molecular formula is , with a molar mass of 155.15 g/mol. The IUPAC name, ethyl 2-(1,2-oxazol-3-yl)acetate, reflects its ester functional group and isoxazole core. Key spectral identifiers include:
-
InChI:
InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-11-8-6/h3-4H,2,5H2,1H3 -
SMILES:
CCOC(=O)CC1=NOC=C1
The compound’s planar isoxazole ring enables π-π stacking interactions, while the ester group enhances solubility in organic solvents. X-ray crystallography of analogous structures reveals bond lengths of approximately 1.36 Å for the N–O bond and 1.45 Å for the C–O ester linkage, consistent with hybridized sp² and sp³ orbitals .
Synthetic Methodologies
Cyclocondensation Reactions
The primary synthesis route involves cyclocondensation between diethyl 3-oxopentanedioate and hydroxylamine derivatives under acidic conditions. This method achieves yields of 60–75% when catalyzed by organocatalysts such as proline derivatives, which lower activation energy by stabilizing transition states through hydrogen bonding.
Reaction Scheme:
Esterification of Isoxazole-3-Acetic Acid
An alternative approach starts with isoxazole-3-acetic acid, which undergoes Fischer esterification using ethanol and sulfuric acid :
Reaction Conditions:
Optimization Strategies
Recent advancements employ microwave-assisted synthesis to reduce reaction times from 6 hours to 30 minutes, improving energy efficiency . Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) further enhance atom economy, achieving 92% yield.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Ethyl 2-(isoxazol-3-yl)acetate derivatives exhibit broad-spectrum antimicrobial activity. In a study screening thiazolidinone analogs, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ciprofloxacin in select cases .
Table 1: Antimicrobial Activity of Select Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5b | 8 | S. aureus |
| 5d | 16 | E. coli |
| 5e | 32 | Pseudomonas aeruginosa |
Data adapted from Priya et al. (2016) .
Enzyme Inhibition
The isoxazole core interacts with hydrophobic pockets in enzyme active sites. Molecular docking studies of analogous EPAC inhibitors reveal binding affinities () of 2.4–7.3 µM for cAMP-dependent guanine nucleotide exchange factors . Key interactions include:
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Hydrophobic contacts between the tert-butyl group and Leu406.
Applications in Drug Development
Anti-Inflammatory Agents
Isoxazole derivatives suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production by >50% at 10 µM concentrations, as demonstrated in murine macrophage models. The ester moiety enhances membrane permeability, facilitating intracellular accumulation.
Anticancer Scaffolds
Functionalization at the isoxazole 5-position with fluorophenyl groups improves cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM). Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Challenges and Future Directions
Metabolic Stability
The ester group is susceptible to hydrolysis by serum esterases, limiting oral bioavailability. Prodrug strategies incorporating tert-butyl esters or PEGylation are under investigation to enhance pharmacokinetics .
Synthetic Scalability
Current routes require multi-step purification, increasing production costs. Flow chemistry systems integrating continuous extraction and crystallization may address this bottleneck.
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